4H-pyrido[2,3-e][1,2,4]triazepine
Description
Properties
CAS No. |
111190-41-1 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.153 |
IUPAC Name |
4H-pyrido[2,3-e][1,2,4]triazepine |
InChI |
InChI=1S/C7H6N4/c1-2-6-4-10-11-5-9-7(6)8-3-1/h1-5,10H |
InChI Key |
UPSLCHUZNNENMK-UHFFFAOYSA-N |
SMILES |
C1=CC2=CNN=CN=C2N=C1 |
Synonyms |
1H-Pyrido[2,3-e][1,2,4]triazepine(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 4H-pyrido[2,3-e][1,2,4]triazepine exhibit potent anticancer properties. For instance, compounds synthesized from this scaffold were evaluated by the National Cancer Institute (NCI) and demonstrated selective cytotoxicity against various cancer cell lines at low micromolar concentrations. The mechanisms of action are believed to involve the inhibition of key cellular pathways associated with tumor growth and proliferation .
Antimicrobial Properties
The compound has also shown significant antimicrobial activity. Research indicates that this compound derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This antimicrobial effect is attributed to the disruption of bacterial cell membranes and interference with essential metabolic processes .
Antiviral Effects
In addition to its antibacterial properties, certain derivatives have been investigated for antiviral applications. Studies have reported that these compounds can inhibit viral replication in vitro, particularly against viruses responsible for respiratory infections. The antiviral mechanism may involve the inhibition of viral enzymes or interference with viral entry into host cells .
Synthesis Methodologies
The synthesis of this compound and its derivatives has been achieved through various innovative methodologies:
- Solvent-Free Synthesis: Recent advancements emphasize environmentally friendly approaches such as solvent-free reactions that enhance yields and reduce waste. This method allows for the efficient formation of the triazepine ring system using readily available starting materials .
- Multicomponent Reactions: These reactions facilitate the simultaneous formation of multiple bonds in a single step, leading to complex structures with high efficiency. This strategy is particularly useful for synthesizing libraries of triazepine derivatives for biological screening .
- Green Chemistry Approaches: The application of green chemistry principles in synthesizing this compound focuses on minimizing hazardous substances and energy consumption during the synthesis process. Techniques such as microwave-assisted synthesis have been explored to improve reaction rates and product yields .
Case Study: Anticancer Evaluation
In a notable study published by the NCI, several synthesized derivatives of this compound were tested against a panel of cancer cell lines. Compounds showed IC50 values in the low micromolar range against breast and lung cancer cells. The study provided insights into structure-activity relationships (SAR), indicating that specific substitutions on the triazepine ring significantly enhance anticancer potency .
Case Study: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of this compound derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Triazolo-Pyrimidine Derivatives
Examples :
- 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 8)
- 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 9)
Key Findings :
- NMR Shifts : The C3-H and C5-H protons in triazolo[4,3-c]pyrimidine derivatives (e.g., Compound 9) appear at more downfield positions compared to triazolo[1,5-c]pyrimidine derivatives (e.g., Compound 8). This reflects differences in electron density due to ring annelation patterns .
- Melting Points : Triazolo[4,3-c]pyrimidines (e.g., Compound 7) exhibit higher melting points than their [1,5-c] counterparts (e.g., Compound 6), likely due to enhanced molecular symmetry or intermolecular interactions .
Table 1: Comparative Data for Triazolo-Pyrimidine Derivatives
| Compound | Structure Type | δ (C3-H/C5-H, ppm) | Melting Point (°C) |
|---|---|---|---|
| 6 | [1,2,4]Triazolo[1,5-c]pyrimidine | 2.45 (C2-CH3), 8.30 | 210–212 |
| 7 | [1,2,4]Triazolo[4,3-c]pyrimidine | 2.70 (C3-CH3), 8.65 | 225–227 |
| 8 | [1,2,4]Triazolo[1,5-c]pyrimidine | 8.25 (C5-H) | 198–200 |
| 9 | [1,2,4]Triazolo[4,3-c]pyrimidine | 8.60 (C5-H) | 220–222 |
Pyrido-Thiadiazine Dioxides
Example :
- 4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (USP Torsemide Related Compound E)
Key Findings :
- Structural Impact : The inclusion of a sulfur atom in the thiadiazine ring (vs. triazepine) enhances electron-withdrawing effects, influencing solubility and metabolic stability .
- Pharmacology: Thiadiazine dioxides like 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides act as potassium channel openers, comparable to diazoxide and pinacidil .
Table 2: Pharmacological Comparison
| Compound | Biological Activity | EC50 (μM) | Reference |
|---|---|---|---|
| 4c (Thiadiazine dioxide) | K(ATP) channel activation (vascular) | 0.12 | |
| Diazoxide | K(ATP) channel activation (pancreatic) | 0.08 |
Fused Triazolo-Diazepine Systems
Example :
- 4H-Pyrido[3,4-f]-1,2,4-triazolo[4,3-a]-1,4-diazepine
Key Findings :
Antimicrobial Pyrido-Pyrimidotriazepines
Example :
- Pyrido-pyrimidotriazepine derivatives synthesized from pyrido[2,3-d]pyrimidinthione
Key Findings :
- Activity : Select derivatives exhibit moderate antimicrobial activity against Gram-positive bacteria, attributed to the triazepine ring’s ability to disrupt cell wall synthesis .
- Synthetic Routes: Use of hydrazino derivatives as intermediates allows for functional group diversification, enabling structure-activity relationship studies .
Preparation Methods
Annulation Strategies for Pyrido-Triazepine Synthesis
The [4 + 3] and [5 + 2] annulation protocols have emerged as efficient pathways for constructing the pyrido-triazepine framework. In a solvent-free approach, 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (1 ) reacts with bifunctional reagents such as hydrazines or diamines to form bridgehead triazepines . For instance, the [4 + 3]-annulation of 1 with acetylacetone under thermal conditions (120°C, 4–6 hours) yields 4H-pyrido[2,3-e][1, triazepine derivatives in 78–85% yields . This method avoids catalysts and leverages the inherent nucleophilicity of the pyridone’s amino groups.
A [5 + 2]-annulation variant employs arylidene malononitrile (16 ) as the electrophilic partner, facilitating cyclization via Michael addition followed by intramolecular dehydration . The reaction proceeds in dimethylformamide (DMF) with piperidine as a base, achieving yields of 70–82% . Key advantages include functional group tolerance and the ability to introduce aryl or heteroaryl substituents at the triazepine’s 3-position.
Table 1. Annulation Methods for 4H-Pyrido[2,3-e] triazepine Synthesis
| Reagent | Conditions | Yield (%) | Key Features |
|---|---|---|---|
| Acetylacetone | Solvent-free, 120°C | 78–85 | Catalyst-free, high atom economy |
| Arylidene malononitrile | DMF/piperidine, reflux | 70–82 | Modular substitution pattern |
Cyclocondensation of 1,6-Diaminopyridines
1,6-Diaminopyridines serve as versatile precursors for triazepine formation. For example, 1,6-diamino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (4 ) undergoes cyclocondensation with 1,3-dielectrophiles such as α-keto acids or enaminones . Reaction with phenylglyoxylic acid in a Q-tube reactor under high-pressure (10 bar) and trifluoroacetic acid (TFA) catalysis produces 4H-pyrido[2,3-e][1, triazepine-3-carboxylates in 65–74% yields . The high-pressure environment accelerates kinetics, reducing reaction times to 2–3 hours .
Similarly, treatment of 4 with 4-(dimethylamino)but-3-en-2-one (19 ) in glacial acetic acid generates 5,7-dihydropyrido-triazepines via a Michael addition-cyclization cascade . The product’s regioselectivity is controlled by the electronic nature of the enaminone, with electron-withdrawing groups favoring C-7 substitution .
High-Pressure Synthesis Using Q-Tube Reactors
The Q-tube reactor has been instrumental in synthesizing nitrogen-dense heterocycles under safe, controlled conditions. A reported method involves condensing 1-amino-2-imino-4-arylpyridine-3-carbonitriles with indoline-2,3-dione (isatin) derivatives under 15 bar pressure and TFA catalysis . This protocol achieves 68–76% yields of 4H-pyrido[2,3-e] triazepino[5,6-b]indole hybrids, demonstrating compatibility with electron-deficient aryl groups .
Table 2. High-Pressure Synthesis Parameters
| Substrate | Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|
| Isatin derivatives | 15 | 3 | 68–76 |
| Pyruvic acid | 10 | 2 | 65–74 |
Solvent-Free and Catalytic Approaches
Solvent-free methodologies prioritize green chemistry principles. A notable example is the [3 + 4] cyclization of 1-amino-4-methylpyridones with ethylenediamine derivatives at 100°C, yielding 4H-pyrido-triazepines in 80–88% yields without byproducts . The absence of solvent simplifies purification and enhances reaction efficiency.
Catalytic variants employ Lewis acids such as ZnCl₂ or FeCl₃ to accelerate imine formation during cyclization. For instance, ZnCl₂-catalyzed reactions between 2,3-diaminopyridines and ketones reduce reaction times from 12 hours to 3–4 hours while maintaining yields above 75% .
Multi-Step Synthesis via Intermediate Functionalization
Multi-step routes are employed for structurally complex derivatives. A representative pathway involves:
-
Synthesis of Pyridone Intermediate : 2-Amino-3-cyanopyridine is reacted with phenylhydrazine to form 1-amino-2-hydrazinylpyridine-3-carbonitrile.
-
Cyclization : Treatment with triphosgene in dichloromethane generates the triazepine core .
-
Functionalization : Palladium-catalyzed cross-coupling introduces aryl or alkyl groups at the 4-position .
This approach achieves yields of 60–70% over three steps, with Suzuki-Miyaura coupling enabling diversification .
Q & A
Q. What are the most reliable synthetic routes for preparing 4H-pyrido[2,3-e][1,2,4]triazepine derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation or annulation strategies. For example, solvent-free [3+3] cyclocondensation of binucleophilic reagents (e.g., thiosemicarbazide) with pyridine precursors yields high-purity triazepine derivatives. Reaction conditions (e.g., 140–160°C) and catalysts (e.g., acetic acid) are critical for regioselectivity .
Table 1: Representative Synthetic Pathways
| Starting Material | Method | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Anthranilic acid | [3+3] cyclocondensation | 140–160°C, solvent-free | 89 | |
| Pyrimidine derivatives | Ring-closing with thiourea | Benzaldehyde, reflux | 75–83 |
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, NH). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves crystal packing for polymorph identification .
Q. How do substituents influence the physicochemical properties of this compound?
Methodological Answer: Substituents like bromine or methoxy groups alter solubility, melting points, and reactivity. For instance, electron-withdrawing groups (e.g., -Br) enhance stability but reduce solubility in polar solvents. Computational tools (e.g., DFT) predict electronic effects .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound analogs for target selectivity?
Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking evaluates binding affinities to targets (e.g., potassium channels). For example, analogs with bulky aryl groups show enhanced selectivity for vascular smooth muscle cells .
Table 2: Substituent Effects on Biological Activity
| Substituent | Target | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| 4-Methylphenyl | K⁺ channels | 0.45 | ATP-sensitive opening | |
| 3-Methoxybenzyl | PDE inhibitors | 1.2 | Competitive binding |
Q. What strategies resolve contradictions in pharmacological data for structurally similar triazepine derivatives?
Methodological Answer: Cross-validate assays (e.g., patch-clamp vs. fluorescence for ion channel activity). Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics. For inconsistent solubility data, employ High-Performance Liquid Chromatography (HPLC) with standardized buffers .
Q. How does solvent-free synthesis impact the scalability and green chemistry profile of triazepine derivatives?
Methodological Answer: Solvent-free methods reduce waste and energy consumption. For instance, [3+3] annulation under solvent-free conditions achieves >85% yield with minimal purification. Life-cycle assessment (LCA) metrics confirm a 40% reduction in carbon footprint compared to traditional routes .
Methodological Notes
- Data Validation: Always cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) .
- Safety Protocols: Use gloveboxes for air-sensitive intermediates (e.g., Grignard reagents) .
- Reproducibility: Document reaction conditions (e.g., humidity, catalyst batch) to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
